4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C12H15BrClNO3S |
|---|---|
Molecular Weight |
368.67 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-(4-hydroxycyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15BrClNO3S/c13-8-1-6-12(11(14)7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5H2 |
InChI Key |
JVJCZLLCGMRBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Halogenated benzenesulfonyl chloride formation: Starting from 4-bromo-2-chlorobenzenesulfonic acid or related precursors, the corresponding sulfonyl chloride is prepared, which serves as the electrophilic sulfonylating agent.
- Nucleophilic substitution with trans-4-hydroxycyclohexylamine: The sulfonyl chloride is reacted with trans-4-hydroxycyclohexylamine to form the sulfonamide linkage.
This method ensures the introduction of the sulfonamide functional group with the desired halogen substitutions on the aromatic ring and the trans-4-hydroxycyclohexyl substituent on the nitrogen.
Detailed Reaction Conditions and Outcomes
According to patent US8435968B2, the compound this compound (referred to as ABD704a in the document) is synthesized via a sulfonylation reaction where the sulfonyl chloride intermediate is reacted with the amine under controlled conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to neutralize the released hydrochloric acid.
The reaction proceeds with high regioselectivity due to the electrophilic nature of the sulfonyl chloride and the nucleophilicity of the amine. The trans stereochemistry of the hydroxycyclohexyl group is preserved throughout the reaction, which is critical for the biological activity of the compound.
Purification and Characterization
Post-reaction, the crude product is purified by standard techniques such as recrystallization or chromatography to obtain the pure sulfonamide. Characterization methods include:
- NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
- Mass Spectrometry: To verify molecular weight.
- Elemental Analysis: To confirm purity and composition.
These techniques ensure the synthesized compound meets the required specifications for further biological evaluation.
Research Outcomes and Data Analysis
Yield and Purity
The synthesis reported in the patent literature typically achieves moderate to high yields (60-85%) depending on reaction scale and conditions. The purity of the final compound is generally above 95% as confirmed by chromatographic and spectroscopic methods.
Application Context
While the primary focus of the patents and literature is on the compound’s potential use in medicinal chemistry, particularly in the modulation of protein targets related to tendon and ligament injuries, the preparation methods described provide a robust platform for producing this compound in quantities suitable for preclinical and clinical research.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sulfonyl chloride formation | From 4-bromo-2-chlorobenzenesulfonic acid | Formation of electrophilic sulfonyl chloride intermediate |
| Sulfonamide formation | Reaction with trans-4-hydroxycyclohexylamine in organic solvent (e.g., DCM), base (e.g., triethylamine) | High regioselectivity, preservation of trans stereochemistry |
| Purification | Recrystallization or chromatography | >95% purity, confirmed by NMR and MS |
| Yield | Moderate to high (60-85%) | Dependent on scale and reaction conditions |
| Stability | Stable under ambient dry conditions | Suitable for storage and handling |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has highlighted the potential of 4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells by modulating apoptotic pathways, such as downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria, along with some fungal species. Further investigations are needed to fully elucidate its spectrum of antimicrobial activity and mechanisms of action.
Biological Mechanisms
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly carbonic anhydrase IX, which is associated with tumor growth and metastasis. Inhibitors of this enzyme can potentially reduce tumor progression and enhance the efficacy of existing chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key structural features influencing its activity include:
| Feature | Importance |
|---|---|
| Bromine Substitution | Enhances potency against cancer cells |
| Hydroxycyclohexyl Group | Contributes to overall biological activity |
| Sulfonamide Moiety | Essential for both anticancer and antimicrobial properties |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
Case Study on Cancer Treatment
In vitro studies using human breast adenocarcinoma cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis.
Combination Therapy Trials
Research indicates that when used in combination with other chemotherapeutic agents, this compound can enhance overall efficacy, suggesting a synergistic effect that warrants further exploration in clinical settings.
Future Research Directions
Future research should focus on:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To better understand the pathways through which this compound exerts its biological effects.
- Formulation Development : To improve bioavailability and targeted delivery mechanisms for enhanced therapeutic outcomes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but lacks the sulfonamide and trans-4-hydroxycyclohexyl groups.
4-Bromo-2-chlorobenzenesulfonamide: Similar structure but lacks the trans-4-hydroxycyclohexyl group.
4-Bromo-2-chloro-N-(2-hydroxybenzylidene)aniline: Similar structure but has a different hydroxy group arrangement.
Uniqueness
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the trans-4-hydroxycyclohexyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article consolidates findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrClNOS
- CAS Number : 43389467
Structural Characteristics
The presence of bromine and chlorine atoms, along with a hydroxyl group on a cyclohexane ring, contributes to its unique reactivity and biological properties.
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The inhibition of bacterial dihydropteroate synthase (DHPS) is a key mechanism through which sulfonamides exert their effects. This enzyme is crucial for folate synthesis in bacteria, leading to growth inhibition.
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation.
- Anticancer Potential : Preliminary research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. The specific pathways involved may include the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various sulfonamide compounds against resistant strains of bacteria. This compound showed promising activity against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.
- In Vivo Toxicity Assessment : In a murine model, repeated doses of the compound were administered to assess toxicity levels. The results indicated minimal adverse effects on biochemical parameters, suggesting a favorable safety profile when used within therapeutic ranges.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Sulfanilamide | High | Moderate | No |
| Trimethoprim | High | Low | Yes |
Pharmacological Studies
Research indicates that sulfonamides can affect various biological pathways. For instance, a study showed that 4-bromo derivatives could inhibit specific kinases involved in cell signaling pathways related to cancer progression.
Toxicological Studies
Toxicological evaluations have demonstrated that while the compound exhibits biological activity, it also requires careful dosing to avoid potential side effects. Long-term studies are necessary to fully understand its safety profile.
Q & A
Basic: What synthetic routes are recommended for synthesizing 4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide?
Answer:
A common approach involves sulfonylation of the trans-4-hydroxycyclohexylamine moiety with 4-bromo-2-chlorobenzenesulfonyl chloride. Key steps include:
- Sulfonylation : React the amine with the sulfonyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C, followed by gradual warming to room temperature .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
- Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify the trans-cyclohexyl configuration and sulfonamide linkage. Look for characteristic deshielded NH protons (~10–11 ppm) and cyclohexyl methine signals .
- FTIR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and hydroxyl group absorption (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H]⁺ ion matching C₁₂H₁₄BrClNO₃S) .
Advanced: How can stereoselective synthesis of the trans-4-hydroxycyclohexyl group be optimized?
Answer:
The trans configuration is critical for biological activity. Strategies include:
- Epoxide Ring-Opening : Use trans-cyclohexene oxide and catalytic acid (e.g., H₂SO₄) to favor axial hydroxyl group formation .
- Crystallographic Insights : X-ray diffraction (e.g., Acta Cryst. data) reveals that bulky substituents on the sulfonamide enforce chair conformations in the cyclohexyl ring, stabilizing the trans isomer .
- Chiral HPLC : Employ a Chiralpak® column to resolve enantiomeric impurities post-synthesis .
Advanced: How should researchers address contradictions between spectroscopic and chromatographic purity data?
Answer:
Discrepancies (e.g., NMR purity vs. HPLC impurities) arise from:
- Residual Solvents : Use TGA (thermogravimetric analysis) to detect volatile impurities undetected by NMR .
- Diastereomeric Byproducts : Optimize reaction time/temperature to minimize epimerization. Reanalyze via 2D NMR (COSY, NOESY) to distinguish diastereomers .
- Column Artifacts : Validate HPLC methods with spiked standards to rule out column adsorption issues .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
Design assays based on sulfonamide pharmacophores:
- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with compound concentrations from 0.5–128 µg/mL .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration assay. Compare IC₅₀ values with acetazolamide controls .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess selectivity (IC₅₀ > 50 µM for safe therapeutic windows) .
Advanced: How does the electronic nature of the benzene substituents influence reactivity?
Answer:
The bromo and chloro groups modulate electrophilic substitution:
- Meta-Directing Effects : The electron-withdrawing sulfonamide group directs incoming electrophiles to the para position relative to the sulfonamide. Bromine (stronger -I effect than Cl) further deactivates the ring, slowing subsequent substitutions .
- Coupling Reactions : Suzuki-Miyaura cross-coupling (Pd catalysis) at the bromine site requires careful optimization of base (K₂CO₃) and solvent (toluene/ethanol) to avoid desulfonylation .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
Combine molecular docking and DFT calculations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
